molecular formula C13H18FN3O B2685652 N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 923121-38-4

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2685652
CAS RN: 923121-38-4
M. Wt: 251.305
InChI Key: GXENKWSVCOQIKN-UHFFFAOYSA-N
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Description

“N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide” is a chemical compound that belongs to the class of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . More detailed structural information can be obtained through X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the compound can undergo reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. Information like melting point, boiling point, density, molecular formula, and molecular weight can be obtained .

Scientific Research Applications

PET Tracers for Neurological Studies

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide derivatives have been explored for their potential as PET (Positron Emission Tomography) tracers, particularly targeting serotonin 5-HT1A receptors. These receptors play a critical role in neuropsychiatric disorders. A study demonstrated the development of carboxamide derivatives as analogs of WAY100635, showing reversible, selective, and high affinity for 5-HT1A receptors, indicating their promise for in vivo quantification of these receptors in neuropsychiatric disorder studies (Gonzalo García et al., 2014).

Antimicrobial and Antiviral Activity

Compounds containing the ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate structure have been synthesized and investigated for their biological activities, including antimicrobial and antiurease activities. One study highlighted the creation of hybrid molecules featuring penicillanic acid or cephalosporanic acid moieties, showcasing their potential in fighting against microbial infections and demonstrating significant antimicrobial activity (Serap Başoğlu et al., 2013).

Neurokinin-1 Receptor Antagonists

This compound derivatives have also been studied for their role as neurokinin-1 (NK1) receptor antagonists. Casopitant, a compound with this structure, has been developed for the prevention of chemotherapy-induced nausea and vomiting, showcasing the compound's utility in addressing side effects associated with cancer treatment. This illustrates the compound's pharmacological versatility and its metabolic disposition in animal models (L. Miraglia et al., 2010).

Dopamine D3 Receptor Imaging

Carbon-11 labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors, highlighting the utility of this compound structures in neuroimaging and the study of neurological conditions (Mingzhang Gao et al., 2008).

Alzheimer's Disease Studies

The use of PET imaging probes derived from this compound structures has extended to the study of Alzheimer's disease. These probes target serotonin 1A receptors, offering insights into receptor density changes in patients and providing a tool for exploring the progression and potential treatments for Alzheimer's (V. Kepe et al., 2006).

properties

IUPAC Name

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXENKWSVCOQIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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